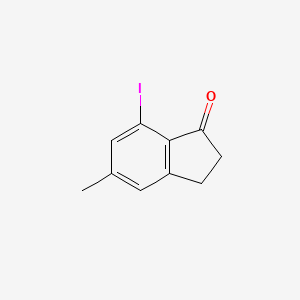
7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride: is a chemical compound with the molecular formula C10H9Cl2N3•HCl and a molecular weight of 278.57 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 7,8-dichloro-2-methylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and activity of various enzymes .
Medicine: It is being explored for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
- 7,8-Dichloro-2-methylquinoline
- 4-Hydrazino-2-methylquinoline
- 7,8-Dichloroquinoline
Comparison:
- 7,8-Dichloro-2-methylquinoline: Lacks the hydrazino group, making it less reactive in certain substitution reactions.
- 4-Hydrazino-2-methylquinoline: Does not have the dichloro substitution, which affects its electronic properties and reactivity.
- 7,8-Dichloroquinoline: Lacks the methyl and hydrazino groups, making it less versatile in synthetic applications .
7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to the presence of both dichloro and hydrazino groups, which confer distinct reactivity and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
1172007-01-0 |
|---|---|
Molekularformel |
C10H10Cl3N3 |
Molekulargewicht |
278.6 g/mol |
IUPAC-Name |
(7,8-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-4-8(15-13)6-2-3-7(11)9(12)10(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
HUQHGBPHFGBCDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)


![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)


![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)

![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)
